molecular formula C25H29N3O6S B2476610 N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide CAS No. 449786-22-5

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide

Cat. No.: B2476610
CAS No.: 449786-22-5
M. Wt: 499.58
InChI Key: PPRAOAOFAVRWAP-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .


Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . For example, 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .


Molecular Structure Analysis

The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific pyrazole derivative would depend on its exact structure. Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

Synthesis and Characterization

The synthesis of complex molecules similar to N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide involves intricate chemical reactions that result in novel compounds with potential biological activities. For example, a study detailed the synthesis and anti-HIV-1 screening of novel compounds through methods such as thermal synthesis and ultrasonic baths to enhance yields and reduce reaction times. The compounds were characterized using spectroscopic techniques, indicating the depth of chemical analysis required for such molecules (Aslam et al., 2014).

Biological Evaluation

Compounds with a similar structural framework have been evaluated for their biological activities, including anti-HIV, anticancer, and antifungal properties. This involves assessing the efficacy of these compounds against specific targets, such as the human immunodeficiency virus type 1 (HIV-1), by determining their median effective concentration (EC50) values. Such studies are crucial for identifying potential therapeutic agents (Aslam et al., 2014).

Molecular Docking and Structure-Activity Relationships

Research on compounds related to this compound also involves molecular docking studies to predict how these molecules interact with biological targets. Such studies can inform structure-activity relationships (SAR) and optimize compounds for better efficacy and reduced toxicity. For instance, the design, synthesis, and biological evaluation of fused pyrazolothiazole scaffold-based compounds have employed molecular docking to assess antimicrobial and antioxidant activities, showcasing the integration of computational and experimental approaches in drug discovery (Rizk et al., 2020).

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Properties

IUPAC Name

3,4,5-triethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6S/c1-5-32-21-12-17(13-22(33-6-2)23(21)34-7-3)25(29)26-24-18-14-35(30,31)15-19(18)27-28(24)20-11-9-8-10-16(20)4/h8-13H,5-7,14-15H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRAOAOFAVRWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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